Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-
Description
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- is a halogenated aromatic compound featuring a phenol group linked to an isoxazole ring substituted with a 3-chlorophenyl moiety. Its structure combines the electron-withdrawing properties of the chlorine atom with the heterocyclic stability of isoxazole, making it a candidate for pharmaceutical and agrochemical applications. Notably, derivatives of 5-(3-chlorophenyl)-3-isoxazolyl are prevalent in bioactive molecules, such as AZD2066, a stress-related disorder therapeutic agent . The phenol group enhances solubility through hydrogen bonding, while the isoxazole core contributes to metabolic stability .
Properties
CAS No. |
651021-79-3 |
|---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
4-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C15H10ClNO2/c16-12-3-1-2-11(8-12)15-9-14(17-19-15)10-4-6-13(18)7-5-10/h1-9,18H |
InChI Key |
KJRZUFZLXSBADK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Aldehydes and Hydroxylamine
One common method for synthesizing Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- involves the following steps:
Formation of Oxime : A condensation reaction between 3-chlorobenzaldehyde and hydroxylamine yields the corresponding oxime.
$$
\text{3-Chlorobenzaldehyde} + \text{Hydroxylamine} \rightarrow \text{Oxime}
$$Cyclization to Isoxazole : The oxime undergoes cyclization under acidic conditions to form the isoxazole ring.
$$
\text{Oxime} \rightarrow \text{Isoxazole}
$$
Alternative Synthetic Routes
Other synthetic approaches have been explored in literature, including:
Use of Iodo Compounds : Some methods utilize iodobenzene diacetate with chalcone oximes to initiate cyclization through a grinding method, resulting in high yields of isoxazoles.
Direct Formation through Nucleophilic Addition : In certain reactions, nucleophilic addition of hydroxylamine to ketones has been employed to yield isoxazoles directly from more complex substrates.
Reaction Conditions and Yields
The synthesis of Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- typically requires specific reaction conditions:
Temperature : Reactions are often performed at elevated temperatures (40-100°C) to facilitate cyclization.
Solvent Systems : Various solvents such as ethanol or dichloroethane can be used depending on the specific reaction pathway.
Yields : Reported yields for these reactions can vary widely based on conditions but can reach up to 95% under optimized conditions.
Characterization Techniques
Characterization of Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- is crucial for confirming its structure and purity:
Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure by analyzing chemical shifts and splitting patterns.
Infrared (IR) Spectroscopy : Helps identify functional groups by observing characteristic absorption bands.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced isoxazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-Thione Derivatives with Halogenated Phenyl Groups
Compounds such as 4-(2-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 85%, CAS 1263379-33-4) and 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 95%, CAS 1263379-32-3) demonstrate the impact of halogen positioning on synthetic efficiency and crystal packing . Unlike the target phenol compound, these triazole-thiones lack the isoxazole ring but share the 3-chlorophenyl group, which may influence bioactivity through similar hydrophobic interactions.
Isoxazole-Containing Pharmaceuticals
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (AZD2066) shares the 5-(3-chlorophenyl)-3-isoxazolyl group with the target compound but incorporates a pyridine-triazole moiety. This derivative is formulated as hydrochloride or sulfate salts to enhance solubility and is used for stress-related disorders in veterinary medicine .
Halogenated Isoxazole-Phenol Analogues
The trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility, contrasting with the phenol group’s hydrophilic contribution.
Carboxylic Acid Derivatives
4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoic acid (CAS 179162-55-1) replaces the phenol with a carboxylic acid, serving as a Micafungin precursor. The carboxylic acid group (pKa ~4.2) is more acidic than phenol (pKa ~10), favoring salt formation and influencing formulation strategies . Similarly, 4-[5-[(phenylthio)methyl]-3-isoxazolyl]benzoic acid (CAS 835594-20-2) introduces a thioether, which may confer oxidative instability compared to the phenol’s conjugation pathways .
Amine-Functionalized Isoxazole Derivatives
1-[3-(3-Chlorophenyl)-5-isoxazolyl]methanamine (Synonyms in ) and 4-[1-[5-(3-chlorophenyl)-3-isoxazolyl]ethyl]piperazine (CAS 657425-86-0) exhibit basic amine groups instead of phenol. These derivatives likely engage in different binding interactions, such as hydrogen bonding via NH₂, and may have altered pharmacokinetic profiles .
Key Research Findings
- Structural Flexibility: Halogen substituents (Cl, Br, F) and functional groups (phenol, carboxylic acid, amine) significantly impact solubility, acidity, and bioactivity .
- Pharmaceutical Relevance : Isoxazole derivatives with 3-chlorophenyl groups are prioritized for CNS disorders due to their blood-brain barrier permeability .
- Synthetic Efficiency: Triazole-thiones achieve higher yields (85–95%) compared to isoxazole-phenol derivatives, suggesting scalability challenges for the latter .
Biological Activity
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a phenolic structure with an isoxazole moiety, which contributes to its biological activity. The presence of the chlorophenyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, a study screened various isoxazoline derivatives against Mycobacterium tuberculosis and found that specific substitutions significantly enhance their efficacy .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[5-(3-chlorophenyl)-3-isoxazolyl]- | M. tuberculosis H37R | 12.5 µg/mL |
| Isoxazole derivative A | E. coli | 25 µg/mL |
| Isoxazole derivative B | S. aureus | 50 µg/mL |
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-documented, with various assays demonstrating their ability to scavenge free radicals. The antioxidant activity of phenol derivatives can be quantified using assays such as DPPH and ABTS.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (mg/mL) | Reference Compound |
|---|---|---|
| DPPH | 0.33 | Trolox |
| ABTS | 0.27 | Ascorbic Acid |
| FRAP | 0.25 | BHT |
A study indicated that phenolic compounds exhibit strong radical scavenging activities, correlating with their total phenolic content .
Anti-inflammatory Activity
Phenol derivatives have been explored for their anti-inflammatory properties. A notable study demonstrated that certain isoxazole derivatives significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Anti-inflammatory Effect
In a controlled experiment, the compound was administered to mice with induced paw edema. Results showed a significant reduction in swelling compared to the control group, indicating its potential as an anti-inflammatory agent.
Table 3: Anti-inflammatory Activity Results
| Treatment Group | Swelling Reduction (%) | Standard Drug (Diclofenac) |
|---|---|---|
| Phenol Derivative | 75 | 86 |
| Control (Placebo) | 10 | N/A |
The biological activities of phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- can be attributed to various mechanisms:
- Antimicrobial : Disruption of bacterial cell membranes.
- Antioxidant : Scavenging of reactive oxygen species (ROS).
- Anti-inflammatory : Inhibition of inflammatory pathways and cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
